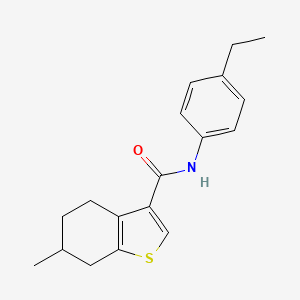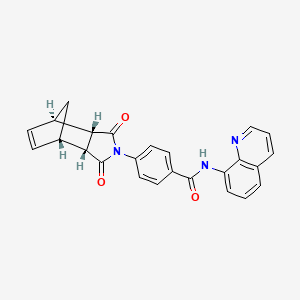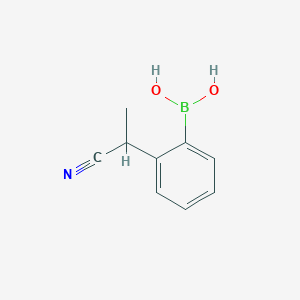
2-(1-Cyanoethyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Cyanoethyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a cyanoethyl group
作用機序
Target of Action
The primary target of 2-(1-Cyanoethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of this compound involves its interaction with the SM cross-coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . Hydrolysis of some phenylboronic pinacol esters, which may be similar to this compound, has been described . The kinetics is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This reaction is a key step in many synthetic procedures, particularly in the synthesis of complex organic molecules .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of water. As mentioned earlier, the rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH . Moreover, these compounds are only marginally stable in water , which could influence their action, efficacy, and stability.
生化学分析
Biochemical Properties
The biochemical properties of 2-(1-Cyanoethyl)phenylboronic acid are not fully understood due to the limited research available. Boronic acids, including this compound, are known to interact with various enzymes, proteins, and other biomolecules. They can form reversible covalent bonds with diols, a functional group present in many biomolecules . This property allows boronic acids to participate in dynamic covalent chemistry, leading to various biochemical reactions .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of direct studies. Boronic acids are known to influence cell function through their interactions with biomolecules. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism through their interactions with proteins and enzymes .
Molecular Mechanism
Boronic acids are known to interact with biomolecules through the formation of reversible covalent bonds with diols . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and easy to handle, suggesting that this compound would also have good stability and long-term effects on cellular function .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids are known to form reversible covalent bonds with diols, which could potentially influence their localization or accumulation .
Subcellular Localization
The ability of boronic acids to form reversible covalent bonds with diols could potentially influence their activity or function within specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Cyanoethyl)phenylboronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of styrene derivatives with borane reagents, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of production.
化学反応の分析
Types of Reactions: 2-(1-Cyanoethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The cyano group can be reduced to amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.
Substitution: Palladium catalysts with bases like potassium carbonate in solvents such as ethanol or water.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Aminoethylphenylboronic acids.
Substitution: Biaryl compounds.
科学的研究の応用
2-(1-Cyanoethyl)phenylboronic acid has a wide range of applications in scientific research:
類似化合物との比較
Phenylboronic acid: Lacks the cyanoethyl group but shares similar reactivity in Suzuki-Miyaura coupling reactions.
3-Formylphenylboronic acid: Contains a formyl group instead of a cyanoethyl group and is used in similar applications.
4-Formylphenylboronic acid: Another formyl-substituted derivative with comparable properties.
Uniqueness: 2-(1-Cyanoethyl)phenylboronic acid is unique due to the presence of the cyanoethyl group, which can undergo additional chemical transformations, such as reduction to amines. This adds to its versatility and makes it a valuable compound in synthetic and medicinal chemistry.
特性
IUPAC Name |
[2-(1-cyanoethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-5,7,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLODEADFYWKFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(C)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
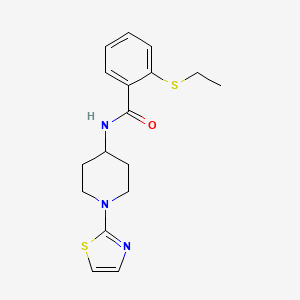

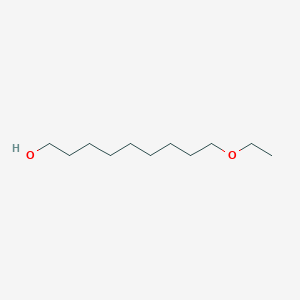
![2-[2-(4-benzylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2789965.png)
![N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2789970.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2789973.png)
![1-(3,4-difluorobenzoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide](/img/structure/B2789975.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2789976.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2789978.png)
![3-(2-oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2789982.png)
![N-[1-(Oxolan-3-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2789983.png)
